molecular formula C12H10BrNO3 B11836051 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B11836051
M. Wt: 296.12 g/mol
InChI Key: IQONNWGIQWXZBA-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-methylquinoline and acetic acid derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. Optimization of reaction parameters and the use of automated systems can enhance the yield and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler quinoline derivative with fewer functional groups.

    6-Bromoquinoline: Lacks the acetic acid moiety but shares the bromine substitution.

    4-Oxoquinoline: Contains the ketone group but lacks other substituents.

Uniqueness

2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its combination of bromine, methyl, and acetic acid functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C12H10BrNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17)

InChI Key

IQONNWGIQWXZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)Br

Origin of Product

United States

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